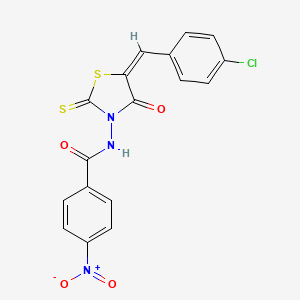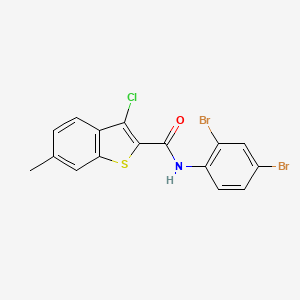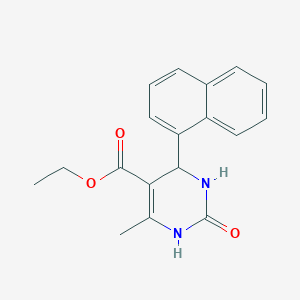
(E)-N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide est un composé organique synthétique qui appartient à la classe des thiazolidinones. Ce composé est caractérisé par la présence d'un cycle thiazolidinone, d'un groupe nitrobenzamide et d'un fragment chlorobenzylidène.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide implique généralement plusieurs étapes, notamment la formation du cycle thiazolidinone et l'introduction des groupes chlorobenzylidène et nitrobenzamide. Une voie synthétique courante implique les étapes suivantes :
Formation du cycle thiazolidinone : Le cycle thiazolidinone est formé par réaction d'un dérivé de la thiourée avec un composé carbonylé en conditions acides ou basiques.
Introduction du groupe chlorobenzylidène : Le groupe chlorobenzylidène est introduit par une réaction de condensation aldolique entre un chlorobenzaldéhyde et l'intermédiaire thiazolidinone.
Introduction du groupe nitrobenzamide : Le groupe nitrobenzamide est introduit par une réaction de substitution nucléophile entre un chlorure de nitrobenzoyle et l'intermédiaire thiazolidinone.
Méthodes de production industrielle
Les méthodes de production industrielle de (E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide peuvent impliquer l'optimisation de la voie synthétique afin d'améliorer le rendement et de réduire les coûts. Cela peut inclure l'utilisation de catalyseurs, de solvants et de conditions réactionnelles plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro peut être réduit en un groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux et un catalyseur au palladium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe nitrobenzamide.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Les nucléophiles courants comprennent les amines et les thiols.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Thiazolidinones substituées.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il a été étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Le composé est étudié pour son utilisation potentielle comme agent anticancéreux en raison de sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans son application anticancéreuse potentielle, le composé peut inhiber des enzymes telles que les topoisomérases, qui sont impliquées dans la réplication de l'ADN et la division cellulaire. Cette inhibition peut entraîner la perturbation de la prolifération des cellules cancéreuses et induire l'apoptose (mort cellulaire programmée).
Applications De Recherche Scientifique
N-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Composés similaires
Triticonazole : (RS)-(E)-5-(4-Chlorobenzylidène)-2,2-diméthyl-1-(1H-1,2,4-triazol-1-ylméthyl)cyclopentanol.
Métconazole : Un antiseptique triazole avec un groupe chlorobenzylidène similaire.
Unicité
(E)-N-(5-(4-chlorobenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Son cycle thiazolidinone et son groupe nitrobenzamide contribuent à son potentiel comme agent antimicrobien et anticancéreux, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H10ClN3O4S2 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-12-5-1-10(2-6-12)9-14-16(23)20(17(26)27-14)19-15(22)11-3-7-13(8-4-11)21(24)25/h1-9H,(H,19,22)/b14-9+ |
Clé InChI |
BCOMEHOHSQBSNB-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691920.png)
![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)


![3-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691936.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691941.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11691942.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11691960.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691977.png)
